Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate
Overview
Description
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzyloxy group and a 1,3-dioxolane ring attached to a benzoate ester. It is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by reacting the benzyloxy-substituted benzoic acid with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and 1,3-dioxolane groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate can be compared with other benzoate esters and compounds containing benzyloxy or 1,3-dioxolane groups. Similar compounds include:
Ethyl 4-(benzyloxy)benzoate: Lacks the 1,3-dioxolane ring.
Ethyl 3-(1,3-dioxolan-2-yl)benzoate: Lacks the benzyloxy group.
Mthis compound: Contains a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in the combination of the benzyloxy and 1,3-dioxolane groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20O5 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-yl)-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-2-21-18(20)15-8-9-17(16(12-15)19-22-10-11-23-19)24-13-14-6-4-3-5-7-14/h3-9,12,19H,2,10-11,13H2,1H3 |
InChI Key |
PAEJFWWKHNHOGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3OCCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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